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molecular formula C8H11N3O3 B8293875 6-Ethoxy-2-methylamino-3-nitropyridine

6-Ethoxy-2-methylamino-3-nitropyridine

Cat. No. B8293875
M. Wt: 197.19 g/mol
InChI Key: ZNCIGMRJLOXOEV-UHFFFAOYSA-N
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Patent
US04567272

Procedure details

In a stirred mixture consisting of 202.6 g (1 mole) of 2-chlor-6-ethoxy-3-nitropyridine and 500 ml of methanol, 202 g (2.6 mole) of a 40% monomethylamine solution is added drop by drop while stirring in the course of 90 minutes and at 25°-30° C. sump temperature. Subsequently, the mixture is again stirred for yet another 5 hours, is reacted with 650 ml of water, and then the product is filtered off by suction, is washed again with ample water and dried. Melting point 106°-7° C., Yield: 183.2 g (92.9% of theory).
Quantity
202.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH2:12][CH3:13])[N:3]=1.CO.[CH3:16][NH2:17]>O>[CH2:12]([O:11][C:4]1[N:3]=[C:2]([NH:17][CH3:16])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1)[CH3:13]

Inputs

Step One
Name
Quantity
202.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
650 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring in the course of 90 minutes and at 25°-30° C. sump temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop by drop
STIRRING
Type
STIRRING
Details
Subsequently, the mixture is again stirred for yet another 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the product is filtered off by suction
WASH
Type
WASH
Details
is washed again with ample water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C)OC1=CC=C(C(=N1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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